Cas no 1317-40-4 (Copper(II) sulfide)

Copper(II) sulfide Chemical and Physical Properties
Names and Identifiers
-
- Copper(II) sulfide
- COPPER SULFIDE
- COPPER SULFIDE BLACK
- CUPRIC SULFIDE
- CUPRIC SULPHIDE
- C.I. 77450
- C.I. Pigment Blue 34
- Copper Blue
- Copper monosulfide
- Copper sulfide (CuS)
- Copper(2+) sulfide
- CuS
- Horace Vernet's Blue
- Monocopper monosulfide
- Oil Blue
- Copper(ic) sulfide
- copper sulphide
- Coppersulfidemeshblackpowder
- Copper(II)sulphide-anhydrous
- Cobalt(II) acetate tetrahydrate
- Copper(II) Sulfide,Ultra Dry,Metals Basis)
- NSC 47694
- Covellite
- 19138-68-2
- NSC47694
- NS00113258
- 1317-40-4
- KL4YU612X7
- AKOS015903627
- Copper(II) sulfide, powder, -100 mesh, >=99% trace metals basis
- Copper sulfide, 99.5%
- HSDB 5805
- cpd with unspecified MF of cupric sulfide
- Copper(ii)sulfide
- Copper(II) sulfide, ultra dry
- CI 77450
- Covelline
- sulfanylidenecopper
- MFCD00016066
- EINECS 215-271-2
- Covellite (CuS) (9CI)
- CS-0376110
- DTXSID601316949
- DTXCID6034059
- Covellite (CuS)
- NSC-47694
- Q416688
- Copper(II) sulfide, powder, 99.99% trace metals basis
- EC 215-271-2
- AI3-51685
- UNII-KL4YU612X7
- Natural covellite
- Copper sulfide (II), 99.99% metals basis
-
- MDL: MFCD00016066
- Inchi: 1S/Cu.S
- InChI Key: BWFPGXWASODCHM-UHFFFAOYSA-N
- SMILES: [Cu]=S
Computed Properties
- Exact Mass: 94.90170
- Monoisotopic Mass: 94.901672
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 2
- Rotatable Bond Count: 0
- Complexity: 2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: nothing
- Topological Polar Surface Area: 32.1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Black powder or blue black crystals. Odorless.
- Density: 4.76
- Melting Point: 220 °C (dec.)(lit.)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.45
- Water Partition Coefficient: Soluble in nitric acid, ammonium hydroxide, potassium cyanide. Insoluble in water, ethanol, hydrochloric acid ,dilute acids, sulfuric acid, alkali cyanides, aqueous ammonia and alkaline solutions.
- Stability/Shelf Life: Stable, but may be moisture senstive. Incompatible with strong acids, strong oxidizing agents.
- PSA: 32.09000
- LogP: 0.64570
- Merck: 14,2965
- Solubility: Soluble in nitric acid, hot hydrochloric acid, sulfuric acid, potassium cyanide, insoluble in water, alcohol, alkali.
- Sensitiveness: Air & Moisture Sensitive
Copper(II) sulfide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: S22-S24/25
- RTECS:GL8912000
- TSCA:Yes
- Storage Condition:Argon filled storage
Copper(II) sulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42925-50g |
Copper(II) sulfide, 99.8% (metals basis) |
1317-40-4 | 99.8% | 50g |
¥1014.00 | 2023-02-14 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 42925-250g |
Copper(II) sulfide, 99.8% (metals basis) |
1317-40-4 | 99.8% | 250g |
¥4703.00 | 2023-02-14 | |
abcr | AB203622-10 g |
Copper(II) sulfide, ultra dry, 99.98% (metals basis); . |
1317-40-4 | 99.98% | 10 g |
€218.00 | 2023-07-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 450820-10G |
Copper(II) sulfide |
1317-40-4 | 99.99% | 10G |
¥1202.64 | 2022-02-24 | |
abcr | AB210971-250g |
Copper(II) sulfide, 99.8% (metals basis); . |
1317-40-4 | 99.8% | 250g |
€432.00 | 2025-02-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805221-2.5kg |
Cupric sulfide |
1317-40-4 | CP,98.0% | 2.5kg |
1,266.00 | 2021-05-17 | |
abcr | AB120232-50 g |
Copper(II) sulfide, (99.5%-Cu); . |
1317-40-4 | 50 g |
€89.70 | 2023-07-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096302-1g |
Copper(II) sulfide |
1317-40-4 | 99.999% () | 1g |
¥147 | 2023-09-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C110729-5g |
Copper(II) sulfide |
1317-40-4 | 99.99% metals basis | 5g |
¥99.90 | 2023-09-03 | |
abcr | AB120232-50g |
Copper(II) sulfide, (99.5%-Cu); . |
1317-40-4 | 50g |
€91.50 | 2025-02-18 |
Copper(II) sulfide Related Literature
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on Copper(II) sulfide
Recent Advances in the Application of Copper(II) Sulfide (1317-40-4) in Chemical Biomedicine
Copper(II) sulfide (CuS), with the CAS number 1317-40-4, has garnered significant attention in the field of chemical biomedicine due to its unique physicochemical properties and versatile applications. Recent studies have explored its potential in drug delivery, photothermal therapy, and diagnostic imaging, positioning it as a promising material for next-generation biomedical applications. This research brief synthesizes the latest findings on CuS, highlighting its role in advancing medical technologies and therapeutic strategies.
One of the most notable advancements involves the use of CuS nanoparticles (NPs) in photothermal therapy (PTT). Researchers have demonstrated that CuS NPs exhibit strong near-infrared (NIR) absorption, enabling efficient conversion of light into heat. This property has been leveraged to develop targeted cancer therapies, where CuS NPs are used to selectively destroy tumor cells while minimizing damage to surrounding healthy tissues. A 2023 study published in Advanced Materials reported a 70% reduction in tumor volume in murine models following PTT with CuS NPs, underscoring their therapeutic potential.
In addition to PTT, CuS has shown promise in drug delivery systems. Its high surface area and biocompatibility make it an ideal carrier for chemotherapeutic agents. A recent study in ACS Nano detailed the development of CuS-based nanocarriers loaded with doxorubicin, which demonstrated enhanced drug release under acidic conditions typical of tumor microenvironments. This pH-responsive behavior improves the precision of drug delivery, reducing systemic side effects and improving treatment efficacy.
Beyond therapeutics, CuS is being investigated for its diagnostic capabilities. Its ability to act as a contrast agent in photoacoustic imaging (PAI) has been explored in preclinical studies. Researchers have found that CuS NPs provide high-resolution images with excellent tissue penetration, making them suitable for early detection of diseases such as cancer and atherosclerosis. A 2024 publication in Nature Communications highlighted the use of CuS NPs in PAI to visualize tumor margins with unprecedented clarity, facilitating more accurate surgical interventions.
The synthesis and functionalization of CuS NPs have also seen significant progress. Recent methodologies focus on improving the stability and targeting efficiency of these nanoparticles. For instance, surface modification with polyethylene glycol (PEG) and tumor-specific ligands has been shown to enhance the circulation time and tumor accumulation of CuS NPs. These advancements address previous challenges related to nanoparticle aggregation and nonspecific uptake, paving the way for clinical translation.
Despite these promising developments, challenges remain. The long-term biocompatibility and potential toxicity of CuS NPs require further investigation. Ongoing studies are exploring the pharmacokinetics and biodistribution of CuS-based formulations to ensure their safety for human use. Regulatory considerations and scalable manufacturing processes also need to be addressed to facilitate commercialization.
In conclusion, Copper(II) sulfide (1317-40-4) represents a cutting-edge material in chemical biomedicine, with applications spanning therapeutics, diagnostics, and drug delivery. Continued research and innovation in this field hold the potential to revolutionize medical treatments and improve patient outcomes. Future studies should focus on optimizing the properties of CuS NPs and addressing translational challenges to fully realize their clinical potential.
1317-40-4 (Copper(II) sulfide) Related Products
- 12068-85-8(iron disulphide)
- 1314-13-2(ZINC oxide)
- 1302-81-4(dialuminium trisulphide)
- 482-89-3(Indigo)
- 18820-29-6(Manganese(II) Sulfide)
- 7733-02-0(Zinc Sulfate)
- 1314-98-3(Zinc Sulfide)
- 2320150-43-2(4-(3-fluoropyridine-4-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one)
- 2138190-30-2({[2-(1-Ethoxyethenyl)-4-methylphenyl]methyl}(propan-2-yl)amine)
- 1206969-92-7(tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate)

